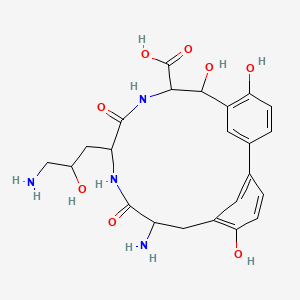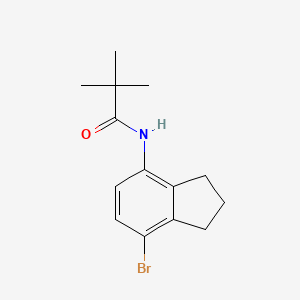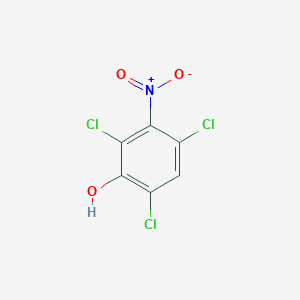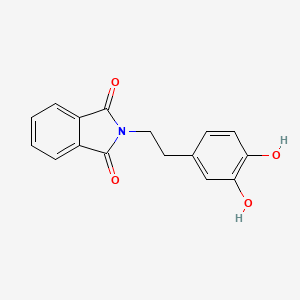
2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzonitrile core substituted with four carbazolyl groups and a fluorine atom, making it a subject of interest for researchers in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile typically involves a multi-step process. One common method is the Suzuki coupling reaction, where carbazole derivatives are coupled with a fluorobenzonitrile precursor in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The carbazolyl groups can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazolyl groups may yield carbazole-quinones, while reduction of the nitrile group would produce the corresponding amine .
Applications De Recherche Scientifique
2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism by which 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile exerts its effects is primarily through its electronic properties. The carbazolyl groups act as electron donors, while the fluorobenzonitrile core serves as an electron acceptor. This donor-acceptor interaction facilitates various photophysical processes, making the compound useful in applications like photocatalysis and organic electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-methylbenzonitrile
- 2,3,5,6-Tetra(9H-carbazol-9-yl)-1,4-dicyanobenzene
- 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-heptadecylbenzonitrile
Uniqueness
Compared to similar compounds, 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions .
Propriétés
Numéro CAS |
1819362-10-1 |
|---|---|
Formule moléculaire |
C55H32FN5 |
Poids moléculaire |
781.9 g/mol |
Nom IUPAC |
2,3,4,6-tetra(carbazol-9-yl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C55H32FN5/c56-51-52(58-43-25-9-1-17-34(43)35-18-2-10-26-44(35)58)42(33-57)53(59-45-27-11-3-19-36(45)37-20-4-12-28-46(37)59)55(61-49-31-15-7-23-40(49)41-24-8-16-32-50(41)61)54(51)60-47-29-13-5-21-38(47)39-22-6-14-30-48(39)60/h1-32H |
Clé InChI |
XDDKMOYYCNAGOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)F)N1C2=CC=CC=C2C2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



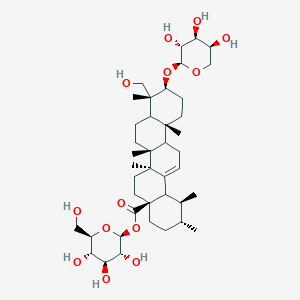
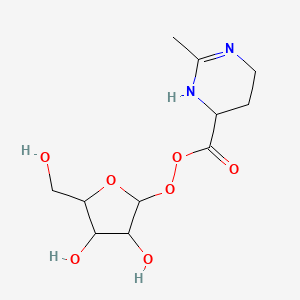
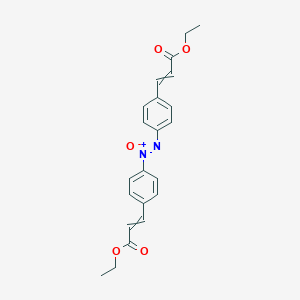
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
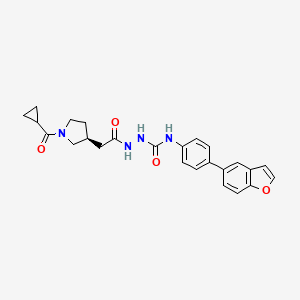
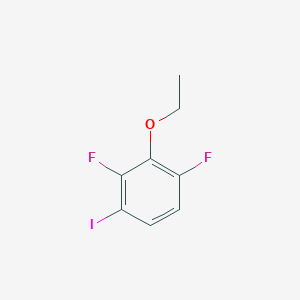

![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
